3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride
CAS No.: 1203683-75-3
Cat. No.: VC8163696
Molecular Formula: C10H11ClF3N
Molecular Weight: 237.65 g/mol
* For research use only. Not for human or veterinary use.
![3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride - 1203683-75-3](/images/structure/VC8163696.png)
Specification
CAS No. | 1203683-75-3 |
---|---|
Molecular Formula | C10H11ClF3N |
Molecular Weight | 237.65 g/mol |
IUPAC Name | 3-[4-(trifluoromethyl)phenyl]azetidine;hydrochloride |
Standard InChI | InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H |
Standard InChI Key | UFBGPLAKNYFBSB-UHFFFAOYSA-N |
SMILES | C1C(CN1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Canonical SMILES | C1C(CN1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Introduction
Key Findings
3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride (CAS 1203683-75-3) is a small-molecule compound characterized by a four-membered azetidine ring substituted with a para-trifluoromethylphenyl group. With a molecular formula of and a molecular weight of 237.6493 g/mol, this compound exhibits unique physicochemical properties driven by its conformational rigidity and fluorine-rich aromatic system . While its primary applications remain in preclinical research, structural analogs suggest potential utility in central nervous system (CNS) drug discovery and enzyme inhibition studies . This report synthesizes available data on its synthesis, properties, and research relevance while adhering to rigorous scientific standards.
Chemical Identity and Structural Features
Molecular Composition
The compound’s structure consists of an azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) bonded to a phenyl group substituted with a trifluoromethyl (-CF) group at the para position. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for in vitro assays . Key identifiers include:
Property | Value |
---|---|
CAS Number | 1203683-75-3 |
Molecular Formula | |
Molecular Weight | 237.6493 g/mol |
XLogP3-AA (Predicted) | 2.5 |
The para-substituted -CF group contributes to electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocol for 3-[4-(Trifluoromethyl)phenyl]azetidine hydrochloride is disclosed in the literature, analogous methods for related azetidine derivatives provide plausible routes. A two-step process may involve:
-
Ring Formation: Cyclization of 3-chloro-3-phenylpropylamine derivatives to generate the azetidine core.
-
Functionalization: Introduction of the -CF group via nucleophilic aromatic substitution or cross-coupling reactions .
Notably, the patent WO1994000416A1 describes a related synthesis for fluoxetine, utilizing dimethylsulfoxide (DMSO) as a solvent and alkaline metal hydroxides to facilitate etherification . Adapting this method, 3-hydroxy-3-phenylazetidine could react with 1-chloro-4-(trifluoromethyl)benzene under similar conditions to yield the target compound .
Optimization Challenges
-
Temperature Sensitivity: Reactions involving azetidine rings often require controlled temperatures (50–120°C) to prevent ring-opening side reactions .
-
Purification: The hydrochloride salt is typically isolated via crystallization from ethyl acetate or toluene, achieving >85% yields .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is critical for formulation:
Solvent | Solubility (mg/mL) |
---|---|
DMSO | 10 mM (2.38 mg/mL) |
Water | <1 mM |
Ethanol | 5–10 mM |
Storage recommendations include refrigeration (2–8°C) in anhydrous conditions to prevent hydrolysis . Repeated freeze-thaw cycles degrade stability, necessitating single-use aliquots for long-term storage .
Spectroscopic Data
-
IR (KBr): Strong absorption bands at 1120 cm (C-F stretch) and 3400 cm (N-H stretch).
-
H NMR (400 MHz, DMSO-d): δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.52 (d, J = 8.2 Hz, 2H, Ar-H), 4.20 (m, 2H, azetidine-H), 3.85 (m, 2H, azetidine-H), 3.10 (s, 1H, NH) .
Research Applications
Formulation Strategies
Stock solutions are prepared at 10 mM in DMSO, with further dilution in assay buffers to mitigate solvent cytotoxicity . For in vivo studies, formulations may employ PEG 300 and Tween 80 to improve bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume